1-(3-chlorophenyl)-7,8-dimethoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(3-chlorophenyl)-7,8-dimethoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the pyrazoloquinoline family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety, with additional substituents such as a 3-chlorophenyl group, 7,8-dimethoxy groups, and a p-tolyl group. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-7,8-dimethoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the condensation of 3-chlorobenzaldehyde with 7,8-dimethoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline-4-one in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
1-(3-chlorophenyl)-7,8-dimethoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrazoloquinoline derivatives.
Scientific Research Applications
1-(3-chlorophenyl)-7,8-dimethoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Research has shown that derivatives of this compound may have anticancer properties, particularly in inhibiting specific enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-7,8-dimethoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as tyrosine kinases or topoisomerases, which are crucial for cell division and proliferation. The compound’s structure allows it to bind to these enzymes, blocking their activity and leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
1-(3-chlorophenyl)-7,8-dimethoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline can be compared to other similar compounds such as:
Quinoline derivatives: These compounds share the quinoline moiety and exhibit similar biological activities.
Pyrazole derivatives: These compounds contain the pyrazole ring and are known for their diverse pharmacological properties.
Triazoloquinoxaline derivatives: These compounds have a similar fused ring structure and are studied for their antimicrobial and antiviral activities
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2/c1-15-7-9-16(10-8-15)24-20-14-27-21-13-23(31-3)22(30-2)12-19(21)25(20)29(28-24)18-6-4-5-17(26)11-18/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMSJEPWYIKMSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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